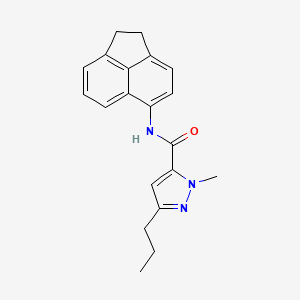![molecular formula C17H17N5O4 B11062832 6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a heterocyclic compound that features a complex fused ring system This compound is part of a broader class of molecules known for their significant biological activities, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridine core . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms within the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the fused heterocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry, including as inhibitors of various enzymes.
Uniqueness
6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione stands out due to its unique fused ring system, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit CDK2/cyclin A2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-7-methyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C17H17N5O4/c1-21-16(24)14-10(9-4-5-11(25-2)12(6-9)26-3)7-13(23)20-15(14)22-17(21)18-8-19-22/h4-6,8,10H,7H2,1-3H3,(H,20,23) |
InChI Key |
RQXFJQXMXRFMQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC(=C(C=C3)OC)OC)N4C1=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide](/img/structure/B11062759.png)

![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11062781.png)
![5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11062789.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11062793.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11062808.png)
![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062818.png)

![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)
![1-(3-chloro-2-methylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11062830.png)

![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
